molecular formula C8H9IO2 B6173074 [2-(hydroxymethyl)-5-iodophenyl]methanol CAS No. 268232-32-2

[2-(hydroxymethyl)-5-iodophenyl]methanol

Cat. No.: B6173074
CAS No.: 268232-32-2
M. Wt: 264.1
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Description

[2-(Hydroxymethyl)-5-iodophenyl]methanol is a di-substituted aromatic compound featuring a benzene ring with a hydroxymethyl (-CH2OH) group at the 2-position and an iodine atom at the 5-position. This compound is structurally related to biofuel intermediates and antimicrobial agents but remains understudied in the literature.

Properties

CAS No.

268232-32-2

Molecular Formula

C8H9IO2

Molecular Weight

264.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-5-iodophenyl]methanol typically involves the iodination of a phenylmethanol derivative. One common method includes the reaction of 2-(hydroxymethyl)phenylmethanol with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure selective iodination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : [2-(hydroxymethyl)-5-iodophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : The compound can be reduced to form [2-(hydroxymethyl)-5-iodophenyl]methane using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: : The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.

Major Products

    Oxidation: [2-(formyl)-5-iodophenyl]methanol, [2-(carboxyl)-5-iodophenyl]methanol.

    Reduction: [2-(hydroxymethyl)-5-iodophenyl]methane.

    Substitution: [2-(hydroxymethyl)-5-azidophenyl]methanol, [2-(hydroxymethyl)-5-cyanophenyl]methanol.

Scientific Research Applications

Chemistry: : [2-(hydroxymethyl)-5-iodophenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.

Biology: : In biological research, this compound can be used as a precursor for radiolabeled compounds, which are useful in imaging and diagnostic applications.

Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [2-(hydroxymethyl)-5-iodophenyl]methanol exerts its effects depends on its specific application. In chemical reactions, the hydroxymethyl and iodophenyl groups can participate in various transformations, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural Analogs and Properties
Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties/Applications Reference
[2-(Hydroxymethyl)-5-iodophenyl]methanol C8H9IO3 340.16 (estimated) -OHCH2 (2), -I (5) Potential antimicrobial, catalytic intermediate (hypothetical)
(2-(Benzyloxy)-5-iodophenyl)methanol C14H13IO2 340.16 -OCH2C6H5 (2), -I (5) Higher lipophilicity due to benzyl group; used in synthetic intermediates
(5-Iodo-2-methylphenyl)methanol C8H9IO 248.06 -CH3 (2), -I (5) Lower polarity; used in halogenation studies
5-(Hydroxymethyl)-2-iodophenol C7H7IO3 266.04 -OH (1), -OHCH2 (5), -I (2) Enhanced solubility in polar solvents; antimicrobial potential
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C9H9ClO3 200.62 -Cl (5), -OH (2), -OHCH2 (3), -COCH3 Antifungal activity; melting point 97–98°C
2-(2-(Hydroxymethyl)phenyl)ethanol C9H12O2 152.19 -OHCH2 (2), -CH2CH2OH (side chain) Antimicrobial against Gram-positive bacteria
Key Observations:

Substituent Effects: Iodine vs. Chlorine: Iodine’s larger atomic radius increases molar mass and may enhance bioactivity (e.g., antimicrobial) compared to chlorine analogs . Hydroxymethyl Positioning: The di-hydroxymethyl configuration in this compound increases polarity and hydrogen-bonding capacity compared to mono-hydroxymethyl analogs like (5-Iodo-2-methylphenyl)methanol . Benzyloxy vs. Hydroxymethyl: The benzyloxy group in (2-(Benzyloxy)-5-iodophenyl)methanol enhances lipophilicity, making it more suitable for organic-phase reactions compared to the polar hydroxymethyl variant .

Thermal and Solubility Properties: Chloro- and methoxy-substituted analogs (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) exhibit melting points between 97–110°C, suggesting that this compound may have a comparable or higher melting point due to iodine’s influence . Ethanol-derived analogs (e.g., 2-(2-(hydroxymethyl)phenyl)ethanol) demonstrate higher water solubility due to the additional hydroxyl group, whereas iodine substitution may reduce solubility in aqueous media .

Key Insights:

Catalytic Conversion: Hydroxymethyl groups in furanics (e.g., HMF) are critical for biofuel production via hydrogenolysis to DMF . Similarly, this compound could serve as a precursor for iodine-containing biofuels, though this remains unexplored. Iodo-substituted compounds are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .

Iodine’s electronegativity may enhance interactions with microbial enzymes, as seen in iodinated antifungal agents .

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